![molecular formula C18H21N5O2 B2929584 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922116-99-2](/img/structure/B2929584.png)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a chemical compound. Its structure suggests that it belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are bicyclic compounds containing a pyrazole ring fused to a pyrimidine ring . These compounds have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused to a pyrimidine ring . It also has a 2-methylbenzyl group attached to the pyrazole ring and a propionamide group attached to the ethyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The pyrazolopyrimidine core could potentially undergo various reactions at the pyrazole or pyrimidine ring or at the various substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could influence its solubility in water and other solvents. The fused bicyclic structure could also influence its stability and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
A notable application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of anticancer research. These compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies have suggested that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance their anticancer efficacy. This line of investigation supports the potential of these derivatives as templates for designing novel anticancer agents (Rahmouni et al., 2016).
Antimicrobial and Antifungal Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial and antifungal activities. Studies have reported the synthesis of novel compounds within this class that exhibited significant inhibitory effects against various strains of bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial and antifungal medications, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery (Abunada et al., 2008).
Enzyme Inhibition
Another scientific application of pyrazolo[3,4-d]pyrimidine derivatives is related to enzyme inhibition. These compounds have been designed and synthesized to target specific enzymes, demonstrating the ability to modulate their activity. This enzymatic inhibition capability makes them valuable tools in the study of enzyme function and the development of enzyme inhibitors as therapeutic agents. The research in this area contributes to a deeper understanding of disease mechanisms and the identification of novel therapeutic targets (Nassar et al., 2015).
Anti-Inflammatory Properties
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. Research has identified compounds within this class that exhibit significant anti-inflammatory activity without the ulcerogenic side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This highlights their potential as safer alternatives for the treatment of inflammatory conditions, paving the way for the development of novel anti-inflammatory agents with improved safety profiles (Auzzi et al., 1983).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Result of Action
It has been found that similar compounds have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could have a wide range of potential effects.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound could potentially have threshold effects, as well as toxic or adverse effects at high doses .
Propiedades
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-16(24)19-8-9-23-17-15(10-21-23)18(25)22(12-20-17)11-14-7-5-4-6-13(14)2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJURJSIBOVFFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
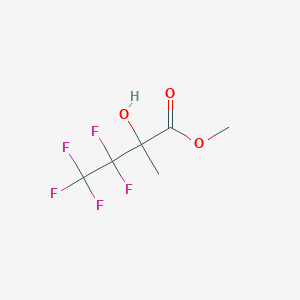
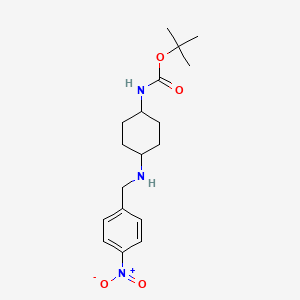
![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2929508.png)

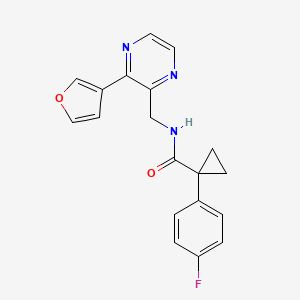
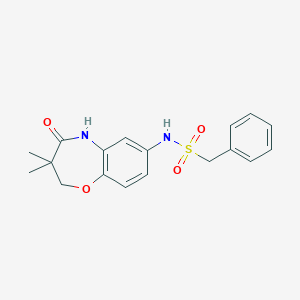
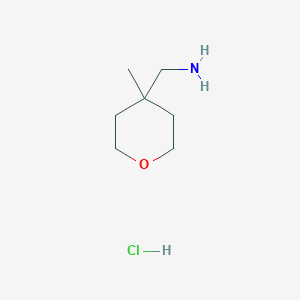


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
